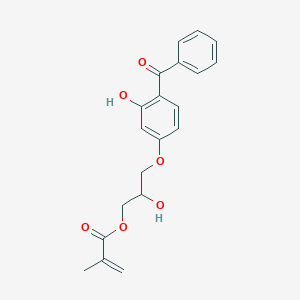

3-(4-Benzoyl-3-hydroxyphenoxy)-2-hydroxypropyl methacrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-Benzoyl-3-hydroxyphenoxy)-2-hydroxypropyl methacrylate, also known as BHPPMA, is a methacrylate monomer that has gained significant attention in the scientific community due to its unique properties. BHPPMA has been widely used in various fields, including biomaterials, drug delivery, and tissue engineering, due to its excellent biocompatibility, biodegradability, and hydrophilicity.

Mechanism Of Action

The mechanism of action of 3-(4-Benzoyl-3-hydroxyphenoxy)-2-hydroxypropyl methacrylate is not fully understood. However, it is believed that 3-(4-Benzoyl-3-hydroxyphenoxy)-2-hydroxypropyl methacrylate interacts with the biological environment by forming hydrogen bonds with water molecules, which results in its excellent hydrophilicity. 3-(4-Benzoyl-3-hydroxyphenoxy)-2-hydroxypropyl methacrylate also has a high degree of flexibility, which allows it to conform to the shape of biological tissues.

Biochemical And Physiological Effects

3-(4-Benzoyl-3-hydroxyphenoxy)-2-hydroxypropyl methacrylate has been found to have excellent biocompatibility with various cell types, including fibroblasts, osteoblasts, and endothelial cells. 3-(4-Benzoyl-3-hydroxyphenoxy)-2-hydroxypropyl methacrylate has also been found to promote cell adhesion and proliferation, which is essential for tissue regeneration. Additionally, 3-(4-Benzoyl-3-hydroxyphenoxy)-2-hydroxypropyl methacrylate has been found to have anti-inflammatory properties, which can help reduce inflammation at the site of implantation.

Advantages And Limitations For Lab Experiments

The advantages of using 3-(4-Benzoyl-3-hydroxyphenoxy)-2-hydroxypropyl methacrylate in lab experiments include its excellent biocompatibility, biodegradability, and hydrophilicity. Additionally, 3-(4-Benzoyl-3-hydroxyphenoxy)-2-hydroxypropyl methacrylate can be easily synthesized, and its properties can be modified by changing the synthesis conditions. However, one limitation of using 3-(4-Benzoyl-3-hydroxyphenoxy)-2-hydroxypropyl methacrylate in lab experiments is that it can be difficult to control the rate of degradation, which can affect its performance as a scaffold material.

Future Directions

There are several future directions for the use of 3-(4-Benzoyl-3-hydroxyphenoxy)-2-hydroxypropyl methacrylate in biomedical applications. One direction is the development of new drug delivery systems using 3-(4-Benzoyl-3-hydroxyphenoxy)-2-hydroxypropyl methacrylate. Another direction is the use of 3-(4-Benzoyl-3-hydroxyphenoxy)-2-hydroxypropyl methacrylate in the development of tissue engineering scaffolds for various tissues, including bone, cartilage, and skin. Additionally, the use of 3-(4-Benzoyl-3-hydroxyphenoxy)-2-hydroxypropyl methacrylate in the development of 3D printing materials for tissue engineering applications is an exciting area of research. Finally, the use of 3-(4-Benzoyl-3-hydroxyphenoxy)-2-hydroxypropyl methacrylate in the development of implantable medical devices, such as stents, is also an area of active research.

Synthesis Methods

3-(4-Benzoyl-3-hydroxyphenoxy)-2-hydroxypropyl methacrylate is synthesized by the reaction of 3-(4-hydroxyphenoxy) benzoic acid with 2-hydroxypropyl methacrylate in the presence of a coupling agent and a catalyst. The reaction is carried out under mild conditions, and the yield of 3-(4-Benzoyl-3-hydroxyphenoxy)-2-hydroxypropyl methacrylate is high. The synthesis of 3-(4-Benzoyl-3-hydroxyphenoxy)-2-hydroxypropyl methacrylate has been optimized by various researchers to improve the yield and purity of the product.

Scientific Research Applications

3-(4-Benzoyl-3-hydroxyphenoxy)-2-hydroxypropyl methacrylate has been extensively studied for its potential use in various biomedical applications. It has been used as a coating material for medical devices, such as stents, due to its ability to prevent thrombosis and promote tissue regeneration. 3-(4-Benzoyl-3-hydroxyphenoxy)-2-hydroxypropyl methacrylate has also been used as a drug delivery system due to its ability to encapsulate drugs and release them in a controlled manner. Additionally, 3-(4-Benzoyl-3-hydroxyphenoxy)-2-hydroxypropyl methacrylate has been used as a scaffold material for tissue engineering due to its excellent biocompatibility and biodegradability.

properties

CAS RN |

1823-18-3 |

|---|---|

Product Name |

3-(4-Benzoyl-3-hydroxyphenoxy)-2-hydroxypropyl methacrylate |

Molecular Formula |

C20H20O6 |

Molecular Weight |

356.4 g/mol |

IUPAC Name |

[3-(4-benzoyl-3-hydroxyphenoxy)-2-hydroxypropyl] 2-methylprop-2-enoate |

InChI |

InChI=1S/C20H20O6/c1-13(2)20(24)26-12-15(21)11-25-16-8-9-17(18(22)10-16)19(23)14-6-4-3-5-7-14/h3-10,15,21-22H,1,11-12H2,2H3 |

InChI Key |

FCRMARSNWJWNPW-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)OCC(COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O)O |

Canonical SMILES |

CC(=C)C(=O)OCC(COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O)O |

Other CAS RN |

1823-18-3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B162904.png)

![Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride](/img/structure/B162919.png)

![5-Trifluoromethylbenzo[b]thiophene](/img/structure/B162923.png)